molecular formula C23H19N5OS B3968104 (6Z)-5-Imino-2-methyl-6-({1-[(3-methylphenyl)methyl]-1H-indol-3-YL}methylidene)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one

(6Z)-5-Imino-2-methyl-6-({1-[(3-methylphenyl)methyl]-1H-indol-3-YL}methylidene)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one

Cat. No.: B3968104
M. Wt: 413.5 g/mol
InChI Key: ONOIEVBQTPOBHW-IBERAMNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-5-Imino-2-methyl-6-({1-[(3-methylphenyl)methyl]-1H-indol-3-YL}methylidene)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one: is a complex organic compound that belongs to the class of thiadiazolo[3,2-A]pyrimidines This compound is characterized by its unique structure, which includes an indole moiety and a thiadiazolo[3,2-A]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-Imino-2-methyl-6-({1-[(3-methylphenyl)methyl]-1H-indol-3-YL}methylidene)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Construction of the Thiadiazolo[3,2-A]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as thiosemicarbazide and α,β-unsaturated carbonyl compounds, under basic conditions.

    Coupling Reaction: The final step involves the coupling of the indole moiety with the thiadiazolo[3,2-A]pyrimidine core using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-Imino-2-methyl-6-({1-[(3-methylphenyl)methyl]-1H-indol-3-YL}methylidene)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(6Z)-5-Imino-2-methyl-6-({1-[(3-methylphenyl)methyl]-1H-indol-3-YL}methylidene)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism of action of (6Z)-5-Imino-2-methyl-6-({1-[(3-methylphenyl)methyl]-1H-indol-3-YL}methylidene)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific active sites, leading to inhibition or activation of enzymatic activity. Additionally, it may interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazolo[3,2-A]pyrimidines: Compounds with similar core structures but different substituents.

    Indole Derivatives: Compounds with an indole moiety but different functional groups.

Uniqueness

  • The combination of the indole moiety and thiadiazolo[3,2-A]pyrimidine core in (6Z)-5-Imino-2-methyl-6-({1-[(3-methylphenyl)methyl]-1H-indol-3-YL}methylidene)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one imparts unique electronic and steric properties, making it distinct from other compounds in its class.

Properties

IUPAC Name

(6Z)-5-imino-2-methyl-6-[[1-[(3-methylphenyl)methyl]indol-3-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5OS/c1-14-6-5-7-16(10-14)12-27-13-17(18-8-3-4-9-20(18)27)11-19-21(24)28-23(25-22(19)29)30-15(2)26-28/h3-11,13,24H,12H2,1-2H3/b19-11-,24-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOIEVBQTPOBHW-IBERAMNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=N)N5C(=NC4=O)SC(=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=N)N5C(=NC4=O)SC(=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6Z)-5-Imino-2-methyl-6-({1-[(3-methylphenyl)methyl]-1H-indol-3-YL}methylidene)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
(6Z)-5-Imino-2-methyl-6-({1-[(3-methylphenyl)methyl]-1H-indol-3-YL}methylidene)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one
Reactant of Route 3
(6Z)-5-Imino-2-methyl-6-({1-[(3-methylphenyl)methyl]-1H-indol-3-YL}methylidene)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one
Reactant of Route 4
(6Z)-5-Imino-2-methyl-6-({1-[(3-methylphenyl)methyl]-1H-indol-3-YL}methylidene)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one
Reactant of Route 5
Reactant of Route 5
(6Z)-5-Imino-2-methyl-6-({1-[(3-methylphenyl)methyl]-1H-indol-3-YL}methylidene)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one
Reactant of Route 6
Reactant of Route 6
(6Z)-5-Imino-2-methyl-6-({1-[(3-methylphenyl)methyl]-1H-indol-3-YL}methylidene)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one

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